![molecular formula C12H18N2O3 B1328189 5-甲基-4-[(3-甲基哌啶-1-基)甲基]-异噁唑-3-羧酸 CAS No. 1119451-01-2](/img/structure/B1328189.png)

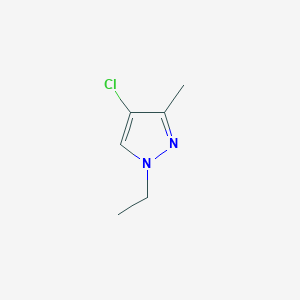

5-甲基-4-[(3-甲基哌啶-1-基)甲基]-异噁唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole derivatives are a class of compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound "5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid" is one such derivative that is not directly mentioned in the provided papers, but the papers do discuss various isoxazole derivatives and their synthesis, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a novel route to synthesize 5-substituted 3-isoxazolols involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized from acyl Meldrum's acids. This method avoids the formation of byproducts and offers a versatile three-step procedure . Another approach involves a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles using a relay catalytic cascade reaction, which can introduce substituents at the pyrrole nitrogen . Additionally, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives can be achieved using a convenient scaffold obtained by domino 1,3-dipolar cycloaddition and elimination .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various analytical techniques. For example, the structure of 5-arylisoxazole-3-hydroxamic acids and their rearrangement products, 1,2,5-oxadiazoles, has been confirmed by single crystal X-ray analysis . Similarly, X-ray crystallography has been used to study the structure of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt and its analogues .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. Bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor to other isoxazole-fused heterocycles . Mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be studied using computational methods such as density functional theory (DFT). An experimental and theoretical DFT study on the electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid provides insights into the stability, molecular properties, and intermolecular interactions of such compounds . Quantum-chemical DFT calculations have also been carried out for isoxazole derivatives to determine their electronic properties and the effects of the solvent environment .

科学研究应用

Scaffold for Synthesis of Other Compounds

5-甲基-4-[(3-甲基哌啶-1-基)甲基]-异噁唑-3-羧酸可作为合成其他新高度官能化异噁唑衍生物的方便支架。它有助于创造各种异噁唑-环化杂环,扩展了杂环化学的可能性 (Ruano, Fajardo, & Martín, 2005)。

Basis for Isoxazole-Oxazole Conversion

该化合物在异噁唑-噁唑转化中发挥作用,促进了有机合成中的新转化。这包括参与贝克曼重排等过程,这对于开发新的合成途径和创造多样的分子结构至关重要 (Doleschall & Seres, 1988)。

Synthesis of 3-Methylisoxazole Derivatives

它用于各种3-甲基异噁唑衍生物的一锅合成。这些衍生物对于创造具有潜在生物和药理活性的化合物至关重要 (Martins et al., 2002)。

Creation of Drug-Like Isoxazoles

该化合物有助于生成一系列类似药物的异噁唑。这对于药物的发现和开发至关重要,因为它允许探索具有不同生物活性的新治疗剂 (Robins, Fettinger, Tinti, & Kurth, 2007)。

未来方向

作用机制

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .

Mode of Action

As a piperidine derivative, it may interact with its targets through various mechanisms, which can lead to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

属性

IUPAC Name |

5-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-4-3-5-14(6-8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKQYLXOUWEPMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(ON=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

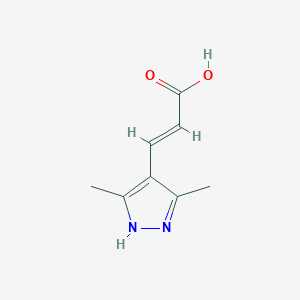

![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

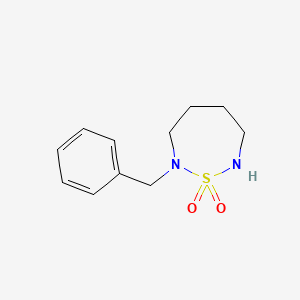

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)